The compound {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone is a complex organic molecule that belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a tetrazole moiety, an aromatic amine, and a ketone functional group, contributing to its potential pharmacological properties.
This compound is classified as a quinoxaline derivative. Quinoxalines are bicyclic compounds composed of a benzene ring fused to a pyrazine ring. They are often studied for their roles in various biological processes and as potential therapeutic agents.
The synthesis of {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone typically involves several steps:
Technical details regarding reaction conditions, catalysts, and purification techniques would be necessary for a comprehensive understanding of the synthesis.
The molecular structure of this compound can be represented as follows:
Key molecular data include:
This compound may participate in various chemical reactions due to its functional groups:
Technical details regarding specific reaction conditions, yields, and by-products would enhance understanding.
The mechanism of action for compounds like {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone often involves:
Data on binding affinities and biological assays would provide insight into its efficacy.
Relevant data from empirical studies would validate these properties.
The compound has potential applications in:
Further exploration into these applications would benefit from ongoing research and development efforts within medicinal chemistry.
The systematic IUPAC name {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone provides precise structural information according to International Union of Pure and Applied Chemistry conventions. This name delineates several key structural components: (1) a tetrazolo[1,5-a]quinoxaline bicyclic core, (2) a 3-methylphenylamino substituent at position 4, and (3) a phenyl ketone moiety at position 8. The compound is alternatively designated as [4-(3-methylanilino)tetrazolo[1,5-a]quinoxalin-8-yl]-phenylmethanone in chemical databases, maintaining the same structural descriptors while employing the term "anilino" to specify the phenylamino group . Further synonyms include phenyl-(4-phenylazanyl-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-8-yl)methanone and (4-anilinotetrazolo[1,5-a]quinoxalin-8-yl)-phenylmethanone, the latter emphasizing the aniline-derived nitrogen linkage [6].
The molecular architecture integrates three distinct pharmacophoric elements arranged in a planar configuration conducive to π-stacking interactions. The central tetrazolo[1,5-a]quinoxaline core features a quinoxaline ring (benzene fused with pyrazine) annulated with a tetrazole ring containing four nitrogen atoms. Positional analysis reveals the 3-methylphenylamino group attached to the tetrazole nitrogen at position 4, while the phenyl ketone moiety occupies position 8 of the quinoxaline ring. This arrangement creates an extended conjugated system with electron-rich and electron-deficient regions that facilitate interactions with biological targets [6].
Molecular Formula and Weight: Empirical analysis confirms the formula as C₂₂H₁₆N₆O, yielding a molecular mass of 380.40 grams per mole. This places the compound within the medium molecular weight range typical of drug candidates, balancing complexity with potential bioavailability .
Structural Representation: The canonical SMILES notation CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)N5C2=NN=N5 encodes the atomic connectivity, highlighting the 3-methylanilino group (CC1=CC(=CC=C1)N-), tetrazoloquinoxaline core (N5C2=NN=N5), and benzoyl moiety (C(=O)C4=CC=CC=C4). The InChIKey HOHGCNJTJPQHOZ-UHFFFAOYSA-N serves as a unique digital fingerprint for database retrieval and computational studies .
Taxonomic Classification: Chemically, the compound belongs to three intersecting classes: (1) tetrazolo[1,5-a]quinoxalines, (2) aminotetrazoles, and (3) aryl ketones. This tripartite classification underscores its multifunctional character and potential for diverse biological activities ranging from enzyme inhibition to receptor modulation .
Table 1: Key Structural Features and Molecular Descriptors
| Characteristic | Description | Significance |
|---|---|---|
| Core Structure | Tetrazolo[1,5-a]quinoxaline | Provides planar aromatic surface for target interactions |
| Position 4 Substituent | 3-Methylphenylamino group | Enhances lipophilicity and allows hydrogen bond donation |
| Position 8 Substituent | Benzoyl (phenylmethanone) group | Introduces ketone functionality and additional aromatic surface |
| Molecular Formula | C₂₂H₁₆N₆O | Balances complexity with drug-like properties |
| Molecular Weight | 380.40 g/mol | Within optimal range for cellular permeability |
| Hydrogen Bond Acceptors | 7 (6 nitrogen, 1 oxygen) | Facilitates interactions with biological targets |
The exploration of tetrazolo[1,5-a]quinoxaline derivatives emerged from parallel developments in heterocyclic chemistry during the late 20th century. Initial synthetic efforts focused on quinoxaline scaffolds—benzopyrazines recognized for their antimicrobial and anticancer properties—as foundational structures. The strategic incorporation of tetrazole rings represented a logical progression, capitalizing on the tetrazole's bioisosteric relationship with carboxylic acids while offering superior metabolic stability and membrane permeability. Early pharmacological investigations revealed that tetrazoloquinoxalines exhibited enhanced binding affinities for central nervous system receptors compared to simpler quinoxalines, particularly those targeting benzodiazepine and adenosine receptors [6].
The specific derivative {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone represents an advanced iteration in this structural lineage. Its development exemplifies the medicinal chemistry strategy of "group hybridization," wherein multiple bioactive elements are combined to create novel pharmacological profiles. The 3-methylphenylamino group at position 4 was strategically incorporated following structure-activity relationship studies indicating that electron-donating alkyl substituents on the aniline ring enhanced target binding while maintaining favorable log P values. Similarly, the benzoyl moiety at position 8 emerged as superior to simpler alkyl or aryl substituents after systematic screening revealed its contribution to π-stacking interactions with protein binding pockets. These structural refinements resulted in compounds with improved selectivity profiles compared to first-generation tetrazoloquinoxalines [6].
Table 2: Evolution of Tetrazoloquinoxaline Derivatives
| Generation | Structural Features | Pharmacological Focus |
|---|---|---|
| First Generation (1980s-1990s) | Unsubstituted tetrazolo[1,5-a]quinoxalines; Simple alkyl/aryl substitutions | Central nervous system activity; Anxiolytic candidates |
| Second Generation (1990s-2000s) | Aminophenyl substitutions at position 4; Halogenated derivatives | Enhanced receptor affinity; Kinase inhibition exploration |
| Third Generation (Current) | Multifunctional hybrids like {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone | Targeted protein inhibition; Polypharmacology approaches |
The structural complexity of {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone epitomizes the modern paradigm of multifunctional hybrid architectures in drug discovery. This compound integrates three discrete pharmacophores within a single molecular entity: (1) the tetrazolo[1,5-a]quinoxaline core provides a planar, electron-deficient aromatic surface capable of intercalation and π-stacking; (2) the 3-methylanilino group serves as a hydrogen bond donor while contributing to lipophilicity; and (3) the benzoyl moiety introduces a hydrogen bond acceptor and additional hydrophobic surface area. This strategic combination enables simultaneous interaction with multiple binding domains on target proteins—a critical advantage when addressing complex disease targets with compensatory pathways [5].
The molecule's physicochemical properties align with contemporary drug design principles. With a calculated log P value of approximately 4.2 (estimated from structural analogs), the compound exhibits balanced lipophilicity conducive to cellular membrane penetration while maintaining solubility. The presence of seven hydrogen bond acceptors and one hydrogen bond donor facilitates targeted interactions with amino acid residues in enzyme binding sites. Furthermore, the molecular weight of 380.4 g/mol and polar surface area near 90 Ų position this compound within favorable ranges for oral bioavailability according to Lipinski's and Veber's rules. These properties collectively suggest potential as a lead compound for optimization in oncology and inflammation-focused drug discovery programs [5].
The tetrazole ring deserves particular attention as a versatile bioisostere. Its ionizable nitrogen atoms (pKa ~4.9) allow pH-dependent ionization, enhancing solubility in physiological environments while promoting ionic interactions with target proteins. Simultaneously, the tetrazole functions as a metabolically stable surrogate for carboxylic acid groups, mitigating susceptibility to esterase-mediated degradation—a common limitation in carboxylate-containing drugs. When fused with the quinoxaline system, these properties manifest in a conformationally constrained architecture that minimizes entropic penalties upon target binding, thereby enhancing binding affinity and specificity [3] [6].
Table 3: Potential Biological Targets and Binding Interactions
| Target Class | Binding Interactions | Therapeutic Implications |
|---|---|---|
| Kinases | Tetrazole-quinoxaline core occupies adenine binding pocket; Benzoyl group extends to hydrophobic regions | Anticancer applications; Modulation of signaling pathways |
| Epigenetic Regulators | Anilino nitrogen coordinates with catalytic metal ions; Aromatic systems engage in histone mimicry | Potential in oncology targeting chromatin-modifying enzymes |
| G-Protein Coupled Receptors | Planar core mimics natural ligands; Methylphenyl group enhances membrane penetration | Neurological disorders; Inflammation modulation |
The emergence of complex heterocycles like {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone reflects a broader trend in medicinal chemistry toward polypharmacological agents. Rather than adhering to the traditional "one target, one drug" model, such compounds engage multiple targets within related disease pathways. This approach proves particularly valuable in oncology and neurodegenerative diseases, where compensatory mechanisms often undermine single-target inhibitors. The compound's hybrid architecture positions it as a promising scaffold for developing multitargeted therapeutic agents, especially when targeting intricate pathologies requiring simultaneous modulation of several biological processes [5].
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2